The Strategic Application of Tos-PEG2-NH-Boc in Modern Research: A Technical Guide
The Strategic Application of Tos-PEG2-NH-Boc in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of chemical biology and drug discovery, the demand for precise and efficient molecular tools is paramount. Among these, bifunctional linkers play a crucial role in the construction of complex molecular architectures. Tos-PEG2-NH-Boc has emerged as a key player in this field, particularly as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the applications of Tos-PEG2-NH-Boc, with a focus on its role in targeted protein degradation. We will delve into its chemical properties, provide detailed experimental protocols, and present quantitative data to facilitate its effective use in research.
Core Properties and Applications of Tos-PEG2-NH-Boc
Tos-PEG2-NH-Boc is a heterobifunctional linker featuring three key components: a tosyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This unique combination of functional groups makes it an ideal reagent for multi-step organic syntheses.
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Tosyl Group: The tosylate is an excellent leaving group, readily displaced by nucleophiles such as phenols, amines, and thiols. This reactivity allows for the straightforward conjugation of the linker to a molecule of interest.
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PEG Spacer: The two-unit PEG chain imparts several beneficial properties. It increases the hydrophilicity of the resulting conjugate, which can improve solubility and cell permeability.[1] The flexibility and defined length of the PEG spacer are also critical for optimizing the spatial orientation of the conjugated moieties, a key factor in the efficacy of PROTACs.[2]
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Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet easily removable, mask for the primary amine. This allows for the selective reaction of the tosyl group first, followed by deprotection under acidic conditions to reveal the amine for a subsequent conjugation step.
The primary application of Tos-PEG2-NH-Boc is in the synthesis of PROTACs.[3][4][5] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[6][7] They consist of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker.[2] Tos-PEG2-NH-Boc serves as a versatile component of this linker, enabling the systematic assembly of the final PROTAC molecule. Beyond PROTACs, its properties are also well-suited for applications in the development of antibody-drug conjugates (ADCs) and other bioconjugates where precise control over molecular assembly is required.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters associated with the use of Tos-PEG2-NH-Boc and related compounds in synthesis. These values are representative and may vary depending on the specific substrates and reaction conditions.
| Parameter | Value | Source |
| Molecular Weight | 359.44 g/mol | [4] |
| Purity (Typical) | ≥95% | [8] |
| Solubility in DMSO | ≥ 250 mg/mL | [4] |
| Storage (Solid) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 6 months | [4] |
Table 1: Physicochemical Properties of Tos-PEG2-NH-Boc
| Reaction Step | Reagents | Typical Yield | Purification Method |
| Nucleophilic Displacement of Tosyl Group | Phenolic ligand, K₂CO₃, DMF | 60-80% | Flash Chromatography |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | >90% | Evaporation of solvent |
| Amide Coupling to Deprotected Amine | Carboxylic acid ligand, HATU, DIPEA, DMF | 50-70% | Preparative HPLC |
Table 2: Representative Reaction Parameters in PROTAC Synthesis
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving Tos-PEG2-NH-Boc in the synthesis of a PROTAC.
Protocol 1: Conjugation of Tos-PEG2-NH-Boc to a Phenolic Ligand
This protocol describes the reaction of the tosyl group with a nucleophilic phenol (B47542) on a target protein ligand.
Materials:
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Phenolic ligand (e.g., a derivative of a kinase inhibitor)
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Tos-PEG2-NH-Boc
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Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
Procedure:
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To a solution of the phenolic ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and Tos-PEG2-NH-Boc (1.2 eq).
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Stir the reaction mixture at 60°C under a nitrogen atmosphere for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection of the Intermediate
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
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Boc-protected intermediate from Protocol 1
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
Procedure:
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Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 25-50% TFA in DCM.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the deprotection by LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.
Protocol 3: Amide Coupling with an E3 Ligase Ligand
This protocol describes the final step of coupling the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand.
Materials:
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Amine intermediate from Protocol 2
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Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous N,N-Dimethylformamide (DMF)
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Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
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Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
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Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add a solution of the amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
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Upon completion, purify the final PROTAC product directly from the reaction mixture by preparative HPLC.
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Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Visualizing the Role of Tos-PEG2-NH-Boc
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HO-Peg18-OH | Benchchem [benchchem.com]
- 4. PEG-derivatives for Drug Development - CD Bioparticles [cd-bioparticles.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 8. Boc-NH-PEG2-Tos | CAS:206265-94-3 | Biopharma PEG [biochempeg.com]
